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Abstract
Encainide, a Class IC antiarrhythmic agent, was historically utilized for the management of

ventricular tachyarrhythmias. Its potent sodium channel blocking properties demonstrated

considerable efficacy in suppressing ventricular premature complexes. However, the landmark

Cardiac Arrhythmia Suppression Trial (CAST) revealed a paradoxical increase in mortality in

post-myocardial infarction patients treated with encainide, despite successful arrhythmia

suppression. This whitepaper provides a comprehensive technical overview of encainide's

mechanism of action, its clinical pharmacology, pivotal clinical trial data, and the ultimate

reasons for its withdrawal from the market. Detailed experimental protocols from key studies

are presented, alongside quantitative data summaries and visualizations of its signaling

pathway and the CAST workflow.

Introduction
Ventricular tachycardia (VT) is a life-threatening cardiac arrhythmia that has historically posed a

significant therapeutic challenge.[1] The development of antiarrhythmic drugs has been a

cornerstone of VT management, with various agents targeting the underlying

electrophysiological mechanisms. Encainide hydrochloride emerged in the late 20th century as

a potent Class IC antiarrhythmic drug, showing promise in the treatment of ventricular
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arrhythmias, including ventricular tachycardia.[2][3] Its primary therapeutic indication was for

life-threatening ventricular arrhythmias.[4]

Mechanism of Action and Electrophysiology
Encainide exerts its antiarrhythmic effect primarily by blocking voltage-gated sodium channels

in cardiac cells.[5][6] This action decreases the rate of rise of the action potential (Phase 0),

thereby slowing conduction velocity in the atria, atrioventricular (AV) node, His-Purkinje system,

and intraventricular pathways.[5][7] Encainide has a slow dissociation from the sodium

channel, which contributes to its potent effect.[8]

The electrophysiological effects of encainide include:

Decreased maximum rate of phase 0 depolarization.[9]

Increased atrial and ventricular effective refractory periods.[9]

Prolongation of the PR, QRS, and H-V intervals on the electrocardiogram (ECG).[3][9]

Minimal effect on the action potential duration and the JT interval.[9] The QT interval

increases primarily due to the widening of the QRS complex.[9]

These actions collectively suppress the ectopic foci and re-entrant circuits that underlie

ventricular tachycardia.
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Caption: Encainide's mechanism of action in a cardiac myocyte.
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Clinical Pharmacology and Metabolism
Encainide is administered orally and undergoes extensive first-pass metabolism in the liver.[2]

[6] Its metabolism is polymorphic and dependent on the genetic expression of the debrisoquine

4-hydroxylase enzyme (CYP2D6).[10]

Extensive Metabolizers (EMs): Comprising over 90% of the population, EMs rapidly

metabolize encainide into two active metabolites: O-demethyl encainide (ODE) and 3-

methoxy-O-demethyl encainide (MODE).[9][10] In EMs, these metabolites are present at

higher plasma concentrations than the parent drug and contribute significantly to the

antiarrhythmic effect.[4][11]

Poor Metabolizers (PMs): In this smaller subset of patients, the metabolism of encainide is

significantly slower, leading to higher plasma concentrations of the parent drug and lower

levels of the active metabolites.[10]

The antiarrhythmic activity of encainide is therefore a composite of the parent drug and its

active metabolites.[4]

Clinical Efficacy in Ventricular Tachycardia
Prior to the widespread understanding of its long-term risks, encainide demonstrated

significant efficacy in suppressing ventricular arrhythmias. Clinical trials showed that encainide
could effectively reduce the frequency of premature ventricular complexes (PVCs) by at least

75% in approximately 80% of patients and abolish ventricular tachycardia in a similar

proportion.[12]

In a study of patients with refractory recurrent ventricular tachycardia, encainide completely

eliminated recurrence in 54% of patients at 6 months of therapy.[3] However, its efficacy was

noted to be lower in patients with sustained ventricular tachycardia compared to those with

excessive PVCs.[9]

Table 1: Summary of Encainide Efficacy in Ventricular Arrhythmias from Pre-CAST Studies
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Study Population Efficacy Endpoint Response Rate Citation

Benign or potentially

lethal ventricular

arrhythmias

≥75% decrease in

PVC frequency
~80% [12]

Benign or potentially

lethal ventricular

arrhythmias

Abolition of ventricular

tachycardia
~80% [12]

Refractory recurrent

ventricular tachycardia

Complete elimination

of VT recurrence at 6

months

54% [3]

Lethal ventricular

arrhythmias (inducible

sustained VT)

Prevention of VT

initiation (intravenous)
21% [13]

Refractory sustained

VT

Prevention of VT

initiation (oral)
30% [13]

The Cardiac Arrhythmia Suppression Trial (CAST)
The Cardiac Arrhythmia Suppression Trial (CAST) was a landmark multicenter, randomized,

placebo-controlled study designed to test the hypothesis that suppressing asymptomatic or

mildly symptomatic ventricular arrhythmias after a myocardial infarction would reduce mortality.

[14][15]

Experimental Protocol of CAST (Encainide Arm)
Patient Population: Patients who had a myocardial infarction between 6 days and 2 years

prior to enrollment and had asymptomatic or mildly symptomatic ventricular arrhythmias (at

least 6 ventricular premature depolarizations per hour).[15]

Study Design: A two-phase trial.

Open-label Titration Phase: Patients were treated with encainide, flecainide, or moricizine

to determine if their arrhythmia could be suppressed.[16]
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Double-blind Randomized Phase: Patients whose arrhythmias were successfully

suppressed were randomized to receive either the active drug that was effective for them

or a placebo.[14]

Endpoints:

Primary Endpoint: Death from arrhythmia.[15]

Secondary Endpoint: All-cause mortality.[15]

Drug Regimen (Encainide): The initial recommended dose was 25 mg three times a day,

which could be titrated up to 35 mg and 50 mg three times a day as needed for arrhythmia

suppression.[17]

CAST Experimental Workflow
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Caption: The experimental workflow of the Cardiac Arrhythmia Suppression Trial (CAST).

CAST Results and Proarrhythmic Effects

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1671269?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The results of CAST were unexpected and practice-changing. The encainide and flecainide

arms of the trial were prematurely terminated due to a significant increase in mortality in the

active treatment groups compared to placebo.[14][18]

Table 2: Mortality Data from the Cardiac Arrhythmia Suppression Trial (CAST) -

Encainide/Flecainide Arms
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Outcome

Active Drug
(Encainide
or
Flecainide)

Placebo
Relative
Risk (95%
CI)

p-value Citation

Total Mortality

Number of

Patients
755 743 [19]

Number of

Deaths
63 (8.3%) 26 (3.5%) 2.5 (1.6 - 4.5) <0.001 [18][19]

Death from

Arrhythmia or

Cardiac

Arrest

Number of

Patients
730 725 [18]

Number of

Events
33 (4.5%) 9 (1.2%) 3.6 (1.7 - 8.5) 0.0004 [14][18]

Death from

Non-

arrhythmic

Cardiac

Causes

Number of

Patients
730 725 [14]

Number of

Deaths
17 5 0.01 [14]

The trial demonstrated that while encainide was effective at suppressing asymptomatic

ventricular arrhythmias, this did not translate to a survival benefit and, in fact, was associated

with an increased risk of sudden cardiac death.[20] This phenomenon is known as a

proarrhythmic effect, where an antiarrhythmic drug can paradoxically worsen or precipitate new
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arrhythmias.[9] The overall incidence of proarrhythmia with encainide was reported to be

around 10%, with a higher incidence in patients with underlying heart disease and sustained

VT.[9]

Withdrawal from the Market and Legacy
The definitive results of the CAST led to a profound shift in the management of ventricular

arrhythmias. The manufacturer of Enkaid (encainide hydrochloride) voluntarily withdrew the

product from the US market on December 16, 1991.[5] The trial highlighted the critical lesson

that suppression of a surrogate endpoint (ventricular ectopy) does not necessarily lead to

improved clinical outcomes and can be harmful.

The legacy of encainide and the CAST trial includes:

A greater emphasis on risk stratification and the treatment of underlying cardiac conditions

rather than solely focusing on arrhythmia suppression.

Increased caution in the use of Class IC antiarrhythmic agents, particularly in patients with

structural heart disease.

A fundamental change in the design and interpretation of antiarrhythmic drug trials, with a

greater focus on hard clinical endpoints such as mortality.

Conclusion
Encainide's history serves as a critical case study in cardiovascular drug development. While it

demonstrated potent antiarrhythmic effects based on its mechanism of action, its clinical use

was ultimately curtailed by the revelation of significant proarrhythmic effects and increased

mortality in a high-risk population. The data from the Cardiac Arrhythmia Suppression Trial

fundamentally altered the therapeutic landscape for ventricular tachycardia, emphasizing the

importance of robust clinical trials with mortality endpoints and a cautious approach to

arrhythmia suppression, particularly in patients with structural heart disease. The lessons

learned from encainide continue to influence the development and clinical application of

antiarrhythmic therapies today.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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